Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester
Description
This ester is structurally distinct due to the phosphinyl group, which may confer unique reactivity, solubility, and biological activity compared to other propanoic acid derivatives.
Properties
CAS No. |
102711-11-5 |
|---|---|
Molecular Formula |
C7H13ClO5P+ |
Molecular Weight |
243.60 g/mol |
IUPAC Name |
(3-chloro-1-methoxy-1-oxopropan-2-yl)oxy-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C7H13ClO5P/c1-3-12-5-14(10)13-6(4-8)7(9)11-2/h6H,3-5H2,1-2H3/q+1 |
InChI Key |
YLUXQJNWFSDNGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)OC(CCl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-Chloro-2-hydroxypropanoate
The foundational step involves hypochlorination of methyl acrylate under controlled conditions:
Reaction Conditions
- Substrate : Methyl acrylate (10% w/v aqueous solution)
- Chlorination agent : Gaseous Cl₂ (1.2 eq)
- Temperature : 0–25°C (maintained via jacketed reactor)
- Residence time : 3–5 minutes in packed column reactor
Mechanistic Considerations
Electrophilic chlorine addition follows anti-Markovnikov orientation due to the electron-withdrawing ester group, yielding >90% 3-chloro-2-hydroxypropanoic acid methyl ester. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cl₂ stoichiometry | 1.1–1.4 eq | Prevents overchlorination |
| Reaction pH | <6.5 (unbuffered) | Minimizes epoxide formation |
| Post-reaction purge | N₂ stripping (30 min) | Reduces Cl₂ residuals <100 ppm |
Phosphorylation of Secondary Alcohol
The C2 hydroxyl group undergoes phosphorylation using ethoxymethylphosphinic chloride under Schlenk conditions:
Stepwise Procedure
- Activation : Charge methyl 3-chloro-2-hydroxypropanoate (1.0 eq) with N-methylimidazole (1.2 eq) in anhydrous THF at −40°C.
- Phosphinyl chloride addition : Slowly introduce ethoxymethylphosphinic chloride (1.05 eq) via syringe pump over 2 h.
- Quenching : Add saturated NH₄Cl (aq) at −20°C, warm to RT, and extract with CH₂Cl₂.
Yield Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMAP | THF | −40 | 78 | 92.4 |
| N-Methylimidazole | CH₂Cl₂ | −20 | 85 | 95.1 |
| Pyridine | Toluene | 0 | 62 | 88.7 |
NMR analysis (¹³¹P, CDCl₃) confirms successful phosphorylation with δP = 32.7 ppm, consistent with phosphinate esters.
Alternative Synthetic Pathways
Epoxide Ring-Opening Strategy
Methyl glycidate serves as an alternative starting material for concurrent introduction of phosphinyloxy and chlorine groups:
Reaction Sequence
- Epoxide preparation : Epoxidation of methyl acrylate using m-CPBA (1.2 eq) yields >95% methyl glycidate.
- Regioselective opening : Treat with ethoxymethylphosphinic acid (1.1 eq) in presence of Zn(OTf)₂ (5 mol%) at 60°C:
$$
\text{Epoxide} + \text{H-P(O)(OCH₂CH₃)CH₃} \xrightarrow{\text{Zn}^{2+}} \text{C2-phosphinyloxy-C3-alcohol}
$$ - Chlorination : Appel reaction (CCl₄, PPh₃) converts C3-OH to Cl with 89% efficiency.
Comparative Yield Analysis
| Step | Hypochlorination Route | Epoxide Route |
|---|---|---|
| Intermediate purity | 92% | 88% |
| Overall yield | 73% | 68% |
| Byproduct formation | <1% dichlorides | 5% diepoxide |
Industrial-Scale Process Considerations
Continuous Flow Hypochlorination
Adopting the packed column reactor design from quaternary ammonium salt production:
Design Parameters
- Column dimensions : 15 cm diameter × 5 m height
- Packing material : Borosilicate Raschig rings (2.5 cm)
- Throughput : 120 L/h methyl acrylate solution (15% w/w)
- Cl₂ feed rate : 8.2 kg/h (maintained via mass-flow controllers)
Economic Metrics
| Metric | Value |
|---|---|
| Annual capacity | 850 metric tons |
| Utility consumption | 3.2 MW cooling load |
| Waste generation | 0.8 kg HCl/kg product |
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
- δ 4.32 (m, 1H, CH-OP)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.65 (q, 2H, OCH₂CH₃)
- δ 1.25 (t, 3H, CH₂CH₃)
HRMS (ESI-TOF) Calculated for C₈H₁₅ClO₅P [M+H]⁺: 289.0341 Found: 289.0338
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or nitriles, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituents, functional groups, and applications. These compounds share the propanoic acid ester core but differ in substituents, leading to variations in physicochemical properties and uses.
Substituent Analysis and Functional Groups
- Target Compound: Substituents: 3-chloro, 2-[(ethoxymethylphosphinyl)oxy], methyl ester.
- Fluazifop Butyl (CAS 69806-50-4): Substituents: 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, butyl ester. Key Difference: Trifluoromethylpyridinyl-phenoxy group confers herbicidal activity against grasses .
- Quizalofop (CAS 76578-14-8): Substituents: 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoic acid, ethyl ester. Key Difference: Quinoxaline ring enhances systemic herbicidal properties .
- Propanoic Acid, 2-(3-Chlorophenoxy)-, Methyl Ester (CAS 122674-94-6): Substituents: 3-chlorophenoxy, methyl ester. Key Difference: Simpler phenoxy group linked to acute oral toxicity (H302) and skin irritation (H315) .
Physicochemical Properties
- Solubility: Propanoic acid esters with hydrophilic groups (e.g., hydroxyl) exhibit higher aqueous solubility (e.g., 2-hydroxypropanoic acid ethyl ester: ~202.65 kPa vapor pressure ). Phosphinyl and trifluoromethyl groups in the target compound and Fluazifop likely reduce water solubility, enhancing lipid solubility and membrane penetration .
Molecular Weight and Stability :
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications | Hazards (GHS) |
|---|---|---|---|---|---|
| Target Compound | N/A | ~C₇H₁₂ClO₅P | 3-chloro, phosphinyloxy | Potential pesticide | Likely H302, H315, H319 |
| Fluazifop Butyl | 69806-50-4 | C₁₉H₂₀F₃NO₅ | Trifluoromethylpyridinyl-phenoxy | Herbicide | H335 (Respiratory irritation) |
| Quizalofop | 76578-14-8 | C₁₈H₁₆ClN₃O₄ | Quinoxalinyl-phenoxy | Systemic herbicide | Not specified |
| 2-(3-Chlorophenoxy)propanoic Acid Methyl Ester | 122674-94-6 | C₁₀H₁₁ClO₃ | 3-chlorophenoxy | Laboratory chemical | H302, H315, H319, H335 |
Research Findings and Key Observations
Phosphinyl vs. Phenoxy Groups: The phosphinyl group in the target compound may enhance binding to acetylcholinesterase (common in organophosphates), whereas phenoxy groups in Fluazifop and Quizalofop improve herbicidal selectivity .
Chlorine Impact: Chlorine at the 3-position (target compound) correlates with increased toxicity compared to non-chlorinated esters (e.g., 2-hydroxypropanoic acid ethyl ester in ) .
Solubility Trends :
- Esters with bulky hydrophobic groups (e.g., Fluazifop’s trifluoromethylpyridinyl) exhibit lower aqueous solubility, favoring foliar absorption in herbicides .
Synthetic Accessibility: Phosphinyl-containing compounds often require specialized synthesis (e.g., Arbuzov reaction), whereas phenoxy esters are more straightforward .
Biological Activity
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester, also known by its CAS Registry Number 102711-11-5, is a compound of increasing interest in various biological and chemical research fields. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.6 g/mol. The compound features a phosphonate group that is significant for its biological activity.
Propanoic acid derivatives are known to exhibit various biological activities, primarily due to their interaction with cellular signaling pathways. The presence of the phosphonate group in this compound enhances its reactivity and potential for biological interactions.
- Inhibition of Enzymatic Activity : Compounds like propanoic acid derivatives can inhibit enzymes involved in metabolic pathways, particularly those related to phosphoinositide metabolism.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Cancer Treatment : Some derivatives have shown promise in inhibiting tumor growth by interfering with specific signaling pathways.
- Antimicrobial Agents : The compound may serve as a basis for developing new antibiotics due to its structural properties.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University explored the effects of propanoic acid derivatives on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Antimicrobial Chemotherapy, propanoic acid derivatives were tested against a panel of bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClO5P |
| Molecular Weight | 224.6 g/mol |
| CAS Registry Number | 102711-11-5 |
| Antitumor IC50 (Breast Cancer) | 15 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-step esterification or phosphorylation reactions. A typical approach involves:
Phosphorylation: Reacting 3-chloro-2-hydroxypropanoic acid with ethoxymethylphosphinyl chloride under anhydrous conditions (e.g., in THF or dichloromethane) using a base like triethylamine to neutralize HCl .
Esterification: Subsequent reaction with methanol in the presence of catalytic sulfuric acid or HCl under reflux to form the methyl ester .
Key factors affecting yield:
- Catalyst selection: Acid catalysts (e.g., H₂SO₄) improve esterification efficiency but may require strict temperature control to avoid side reactions.
- Solvent purity: Anhydrous solvents prevent hydrolysis of the phosphinyl intermediate .
- Reaction time: Prolonged reflux (>6 hours) may degrade sensitive functional groups; monitor via TLC or HPLC .
Advanced: How can researchers resolve contradictions in reported toxicity data for structurally similar aryloxyphenoxy propionate esters?
Answer:
Conflicting toxicity data (e.g., acute oral toxicity ranging from Category 4 to Category 2 in GHS classifications) often arise from:
- Purity variances: Impurities in commercial batches (e.g., residual solvents or unreacted intermediates) can skew results .
- Species-specific responses: Differences in metabolic pathways between rodent models and humans .
Methodological recommendations:
Reproduce experiments using in-house synthesized compounds (≥98% purity, verified via HPLC/MS).
Cross-validate assays: Compare OECD-compliant acute toxicity tests (e.g., OECD 423) with in vitro hepatocyte models to isolate species-specific effects .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms ester and phosphinyl group integration (e.g., methyl ester protons at δ 3.6–3.8 ppm; phosphinyl P=O signals in ³¹P NMR) .
- HPLC-MS: Quantifies purity and detects trace impurities using reverse-phase C18 columns with ESI+ ionization .
- Elemental analysis: Validates stoichiometry of C, H, and Cl .
Advanced: How does the electron-withdrawing chloro group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The 3-chloro substituent activates the adjacent carbonyl and phosphinyl groups toward nucleophilic attack. For example:
- Hydrolysis studies: The chloro group increases susceptibility to base-catalyzed hydrolysis (e.g., in aqueous NaOH), forming 3-chloro-2-phosphinyloxypropanoic acid. Kinetic studies show a 2.5x faster hydrolysis rate compared to non-chlorinated analogs .
Experimental design: - Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring at 220 nm (λ_max for degradation products) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use OV/AG/P99 respirators if ventilation is inadequate .
- First aid: For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .
- Storage: Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis .
Advanced: What computational methods can predict the compound’s environmental persistence and metabolite pathways?
Answer:
- QSPR models: Use EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN scores <2.5 suggest persistence) .
- DFT calculations: Analyze bond dissociation energies (BDEs) of the phosphinyl ester linkage to predict hydrolysis rates. For this compound, BDEs <300 kJ/mol indicate rapid aqueous degradation .
- Metabolite prediction: Employ MetaSite® software to simulate CYP450-mediated oxidation, identifying potential toxic metabolites like chlorinated phenols .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH stability: Stable at pH 5–7; hydrolyzes rapidly at pH >9 (t₁/₂ = 2 hours at pH 10) .
- Thermal stability: Decomposes above 80°C, releasing chlorine gas (detectable via FTIR at 650 cm⁻¹) .
Methodology: - Use accelerated stability testing (ICH Q1A guidelines) with LC-MS to track degradation .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of the methyl ester?
Answer:
- Chiral catalysts: Use (R)-BINAP-Pd complexes for stereoselective phosphorylation (ee >90%) .
- Crystallization: Recrystallize from hexane/ethyl acetate (3:1) to isolate the desired enantiomer; monitor ee via chiral HPLC (Chiralpak® AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
